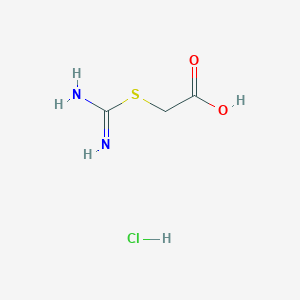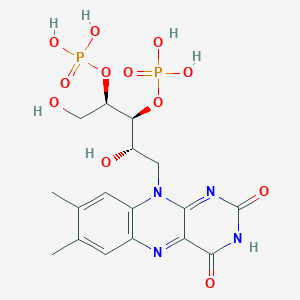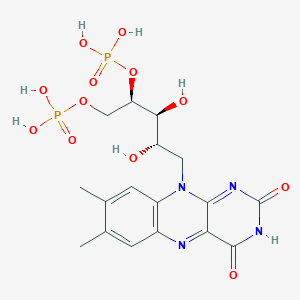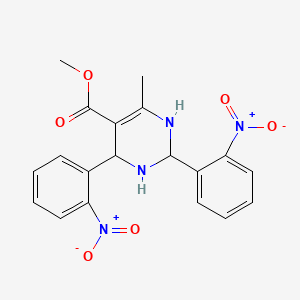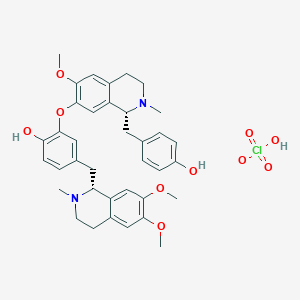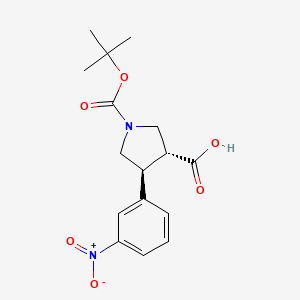
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related pyrrolidine derivatives involves enantioselective nitrile anion cyclization strategies, highlighting the efficiency of producing chiral pyrrolidines with high yield and enantiomeric excess. A practical example is the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a five-step chromatography-free process, achieving a 71% overall yield and >95% yield in the key cyclization step with 94-99% enantiomeric excess (Chung et al., 2005).
Molecular Structure Analysis
Molecular structure determination often employs X-ray crystallography, which reveals the conformation and absolute configuration of the molecule. For instance, the crystal structure of related compounds showcases the envelope conformation of the pyrrolidine ring and details intermolecular hydrogen bonding patterns (Naveen et al., 2007).
Chemical Reactions and Properties
Pyrrolidine derivatives engage in a variety of chemical reactions, reflecting their rich chemical properties. For example, the N-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid can be synthesized through regio-selective synthesis, utilizing the bulky tert-butyl moiety for directing selective substitutions (Nguyen et al., 2009).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in chemical synthesis. The synthesis and characterization of nitrogenous compounds containing pyridine-3-carboxylic acid derivatives highlight the importance of spectroscopic methods (FT-IR, NMR) and X-ray diffraction in determining these properties (Ban et al., 2023).
Chemical Properties Analysis
The reactivity and interaction of pyrrolidine derivatives with other chemical entities are defined by their chemical properties. For instance, the novel 3-nitro-2-pyridinesulfenyl (Npys) group has been shown to be effective for the protection and activation of amino and hydroxyl groups for peptide synthesis, showcasing the versatility of pyrrolidine derivatives in organic synthesis (Matsueda & Walter, 2009).
properties
IUPAC Name |
(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6/c1-16(2,3)24-15(21)17-8-12(13(9-17)14(19)20)10-5-4-6-11(7-10)18(22)23/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIVAHKGWKAAIG-OLZOCXBDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


